Methyl 3,3-dimethyl-3H-indole-2-carboxylate
CAS No.:
VCID: VC20161221
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. It is also known by its synonym, 3H-Indole-2-carboxylic acid, 3,3-dimethyl-, methyl ester. This compound is categorized as an indole derivative, a class of heterocyclic aromatic organic compounds that play significant roles in various chemical and biological applications . Key Identifiers:Molecular Features:
Synthesis and PreparationThe synthesis of methyl 3,3-dimethyl-3H-indole-2-carboxylate typically involves reactions tailored for indole derivatives. While specific synthetic routes for this compound are not detailed in the provided sources, general methods for preparing indole carboxylates include:
Applications and RelevanceIndole derivatives, including methyl 3,3-dimethyl-3H-indole-2-carboxylate, are widely studied for their potential applications in medicinal chemistry and materials science due to their versatile biological activities. Potential Applications:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 3,3-dimethyl-3H-indole-2-carboxylate | ||||||||
Molecular Formula | C12H13NO2 | ||||||||
Molecular Weight | 203.24 g/mol | ||||||||
IUPAC Name | methyl 3,3-dimethylindole-2-carboxylate | ||||||||
Standard InChI | InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3 | ||||||||
Standard InChIKey | BDCVXWWWJQPXLQ-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1(C2=CC=CC=C2N=C1C(=O)OC)C | ||||||||
PubChem Compound | 2752614 | ||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume